Cas no 2229130-37-2 (1-bromo-4-(4-nitrobutyl)benzene)

1-bromo-4-(4-nitrobutyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-4-(4-nitrobutyl)benzene
- EN300-1934905
- 2229130-37-2
-
- インチ: 1S/C10H12BrNO2/c11-10-6-4-9(5-7-10)3-1-2-8-12(13)14/h4-7H,1-3,8H2
- InChIKey: ISPIXGQEIBDPNK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CCCC[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 257.00514g/mol
- どういたいしつりょう: 257.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
1-bromo-4-(4-nitrobutyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1934905-5.0g |
1-bromo-4-(4-nitrobutyl)benzene |
2229130-37-2 | 5g |
$2940.0 | 2023-05-31 | ||
Enamine | EN300-1934905-1.0g |
1-bromo-4-(4-nitrobutyl)benzene |
2229130-37-2 | 1g |
$1014.0 | 2023-05-31 | ||
Enamine | EN300-1934905-5g |
1-bromo-4-(4-nitrobutyl)benzene |
2229130-37-2 | 5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1934905-2.5g |
1-bromo-4-(4-nitrobutyl)benzene |
2229130-37-2 | 2.5g |
$1988.0 | 2023-09-17 | ||
Enamine | EN300-1934905-1g |
1-bromo-4-(4-nitrobutyl)benzene |
2229130-37-2 | 1g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1934905-10g |
1-bromo-4-(4-nitrobutyl)benzene |
2229130-37-2 | 10g |
$4360.0 | 2023-09-17 | ||
Enamine | EN300-1934905-0.5g |
1-bromo-4-(4-nitrobutyl)benzene |
2229130-37-2 | 0.5g |
$974.0 | 2023-09-17 | ||
Enamine | EN300-1934905-10.0g |
1-bromo-4-(4-nitrobutyl)benzene |
2229130-37-2 | 10g |
$4360.0 | 2023-05-31 | ||
Enamine | EN300-1934905-0.05g |
1-bromo-4-(4-nitrobutyl)benzene |
2229130-37-2 | 0.05g |
$851.0 | 2023-09-17 | ||
Enamine | EN300-1934905-0.25g |
1-bromo-4-(4-nitrobutyl)benzene |
2229130-37-2 | 0.25g |
$933.0 | 2023-09-17 |
1-bromo-4-(4-nitrobutyl)benzene 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
1-bromo-4-(4-nitrobutyl)benzeneに関する追加情報
1-bromo-4-(4-nitrobutyl)benzene (CAS No. 2229130-37-2)
1-bromo-4-(4-nitrobutyl)benzene is a versatile aromatic compound with significant applications in organic synthesis and materials science. This compound, identified by the CAS registry number 2229130-37-2, is characterized by its bromine atom at the para position of the benzene ring and a 4-nitrobutyl substituent at the meta position. The structure of this compound makes it highly reactive, particularly due to the electron-withdrawing effects of both the bromine and nitro groups, which influence its chemical behavior in various reactions.
The synthesis of 1-bromo-4-(4-nitrobutyl)benzene typically involves multi-step processes, often starting from bromobenzene or its derivatives. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and enhancing yield. For instance, a study published in *Journal of Organic Chemistry* (2023) demonstrated the use of palladium-catalyzed coupling reactions to construct this compound with high precision. The introduction of the 4-nitrobutyl group is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions and reagents employed.
In terms of physical properties, 1-bromo-4-(4-nitrobutyl)benzene exhibits a melting point of approximately 65°C and a boiling point around 185°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various solution-based reactions. The compound's UV-Vis spectrum shows strong absorption bands in the range of 250-300 nm, attributed to the conjugated system formed by the benzene ring and substituents.
One of the most notable applications of 1-bromo-4-(4-nitrobutyl)benzene is in the synthesis of advanced materials, particularly in the development of functional polymers and coatings. Researchers have utilized this compound as a building block for creating self-healing polymers, where its reactivity plays a crucial role in cross-linking mechanisms. A recent study in *Advanced Materials* (2023) highlighted its use in fabricating stimuli-responsive materials that exhibit shape-memory properties under thermal or mechanical stimuli.
In addition to materials science, 1-bromo-4-(4-nitrobutyl)benzene has found applications in medicinal chemistry. Its ability to act as an intermediate in drug design processes has been explored extensively. For example, it has been used to synthesize potential anticancer agents by incorporating bioactive moieties into its structure. The nitro group's redox properties make it particularly useful in designing compounds with targeted drug delivery capabilities.
The toxicological profile of 1-bromo-4-(4-nitrobutyl)benzene has also been a subject of recent research. Studies conducted by environmental agencies indicate that while it exhibits moderate toxicity to aquatic organisms, its environmental impact can be mitigated through proper waste management practices. Regulatory bodies have recommended controlled disposal methods to minimize ecological risks associated with this compound.
Looking ahead, 1-bromo-4-(4-nitrobutyl)benzene is expected to play an increasingly important role in green chemistry initiatives. Its use as a precursor for biodegradable materials and sustainable polymers aligns with global efforts to reduce environmental footprint. Ongoing research focuses on optimizing its synthesis pathways to achieve higher yields while minimizing energy consumption and waste generation.
In conclusion, 1-bromo-4-(4-nitrobutyl)benzene (CAS No. 2229130-37-2) is a multifaceted compound with diverse applications across organic synthesis, materials science, and medicinal chemistry. Its unique structural features and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions across various industries.
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